3-Morpholinopropanal
Overview
Description
3-Morpholinopropanal is an organic compound with the molecular formula C7H13NO2. It is characterized by the presence of a morpholine ring attached to a propanal group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Morpholinopropanal can be synthesized through several methods. One common approach involves the reaction of morpholine with 3-chloropropanal under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature, followed by purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 3-Morpholinopropanoic acid.
Reduction: 3-Morpholinopropanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Morpholinopropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Morpholinopropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Morpholinopropanesulfonic acid (MOPS): A buffering agent commonly used in biological and biochemical research.
3-Morpholinopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 3-Morpholinopropanal is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-morpholin-4-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZAKSMZYYVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455301 | |
Record name | 3-Morpholinopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19851-01-5 | |
Record name | 3-Morpholinopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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